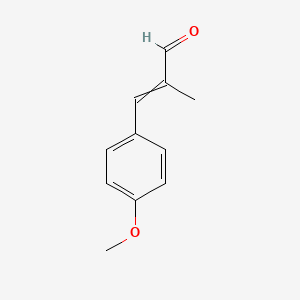

3-(4-methoxyphenyl)-2-methylprop-2-enal

Description

Chemical Identity and Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 65405-67-6, belongs to the class of organic aromatic compounds known as cinnamaldehydes. The compound possesses the molecular formula C₁₁H₁₂O₂ and exhibits a molecular weight of 176.21 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as (2E)-3-(4-methoxyphenyl)-2-methylprop-2-enal, indicating the presence of an E-configuration about the double bond.

The structural architecture of this molecule consists of a substituted cinnamaldehyde backbone featuring a 4-methoxyphenyl group attached to a methyl-substituted propenal framework. The compound is characterized by several alternative nomenclature designations, including para-methoxy-alpha-methylcinnamaldehyde and alpha-methyl-4-methoxycinnamaldehyde, reflecting different systematic naming approaches within the chemical literature. The molecule incorporates key functional groups including an aromatic methoxy substituent, an alpha,beta-unsaturated aldehyde system, and a methyl branch at the alpha position relative to the carbonyl group.

The compound demonstrates isomeric relationships with several related structures, including geometric isomers that differ in the configuration about the carbon-carbon double bond. These stereochemical considerations are particularly important for understanding the compound's biological activity and sensory properties, as different geometric isomers can exhibit markedly different organoleptic characteristics.

Historical Context and Discovery Timeline

The development and characterization of this compound can be traced through the broader historical evolution of cinnamaldehyde chemistry and flavor compound research. While specific documentation of the initial synthesis or isolation of this particular compound remains limited in the available literature, its structural relationship to naturally occurring cinnamaldehyde derivatives suggests its discovery likely occurred within the context of systematic investigations into aromatic aldehyde chemistry during the mid-to-late twentieth century.

The compound has been officially recognized by regulatory authorities for use in flavoring applications, as evidenced by its assignment of Flavor and Extract Manufacturers Association number 3182. This regulatory recognition indicates that comprehensive safety and characterization studies were conducted to establish its suitability for commercial applications in the food and fragrance industries. The Food and Drug Administration evaluation process for such compounds typically involves extensive chemical characterization, toxicological assessment, and sensory evaluation protocols.

Research into cinnamaldehyde derivatives gained significant momentum during the expansion of synthetic organic chemistry methodologies in the latter half of the twentieth century. The development of efficient synthetic routes to substituted cinnamaldehydes, including methoxy-substituted variants, became an active area of investigation as the demand for novel flavoring agents and fragrance components increased. The specific methylation pattern observed in this compound reflects strategic modifications designed to modulate both the chemical reactivity and sensory properties of the parent cinnamaldehyde structure.

Significance in Organic Chemistry and Flavor Industry

This compound occupies a position of considerable importance within both fundamental organic chemistry research and applied flavor science. From a synthetic chemistry perspective, the compound serves as a valuable intermediate for the construction of more complex molecular architectures through its reactive aldehyde functionality and activated double bond system. The molecule readily participates in a diverse array of chemical transformations, including oxidation reactions that convert the aldehyde group to the corresponding carboxylic acid, reduction processes that yield the corresponding alcohol derivatives, and nucleophilic substitution reactions at the methoxy-substituted aromatic ring.

The compound's significance in flavor chemistry stems from its distinctive organoleptic properties, which have been characterized as exhibiting cinnamon, floral, and spicy notes. These sensory attributes make it particularly valuable for applications requiring complex flavor profiles that combine sweet, spicy, and aromatic characteristics. The methoxy substitution pattern on the phenyl ring contributes to the compound's stability and modulates its volatility characteristics, making it suitable for various formulation contexts.

| Chemical Reaction Type | Typical Reagents | Products Formed | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 3-(4-methoxyphenyl)-2-propenoic acid | |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 3-(4-methoxyphenyl)-2-propenol | |

| Nucleophilic Substitution | Various nucleophiles with catalysts | Substituted derivatives |

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBBFUJNMYQYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867142 | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep yellow to orange liquid | |

| Record name | p-Methoxy-alpha-methyl-cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/569/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; insoluble in oils, miscible (in ethanol) | |

| Record name | p-Methoxy-alpha-methyl-cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/569/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.989-0.996 | |

| Record name | p-Methoxy-alpha-methyl-cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/569/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65405-67-6 | |

| Record name | α-Methyl-4-methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65405-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxy-alpha-methylcinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065405676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'methoxy-2-methylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with the deprotonation of acetone by the base, generating an enolate ion. This nucleophilic species attacks the carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate. Subsequent dehydration under reflux conditions yields the α,β-unsaturated aldehyde (Figure 1).

- Reagents: 4-Methoxybenzaldehyde (10 mmol), acetone (15 mL), KOH (1.0 g in 20 mL H₂O).

- Conditions: Reflux at 60–80°C for 20 minutes, followed by precipitation with water.

- Purification: Recrystallization from ethanol affords the product in moderate yields (reported as crystalline solid, though exact yield unspecified).

The reaction’s efficiency hinges on maintaining alkaline conditions to stabilize the enolate and facilitate dehydration. Side products, such as bis-adducts, may form if excess acetone is present, necessitating precise stoichiometric control.

Wittig Olefination: Stereoselective Alkene Synthesis

The Wittig reaction provides a stereoselective route to this compound by reacting a stabilized ylide with 4-methoxybenzaldehyde. This method is advantageous for its predictable alkene geometry and compatibility with sensitive functional groups.

Ylide Preparation and Reaction Dynamics

The Wittig reagent, typically methyltriphenylphosphonium ylide, is generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium (n-BuLi). The ylide’s nucleophilic carbon attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate that decomposes to release triphenylphosphine oxide and the desired alkene (Figure 2).

- Reagents: Methyltriphenylphosphonium bromide (1.2 eq.), n-BuLi (1.5 eq.), 4-methoxybenzaldehyde (1 eq.).

- Conditions: Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

- Yield: 60–75% with predominant E-stereoselectivity.

This method avoids the dehydration step required in aldol condensation, simplifying purification. However, stringent anhydrous conditions are necessary to prevent ylide hydrolysis.

Reduction of Propenal Derivatives

Propenal derivatives, such as 3-(4-methoxyphenyl)-2-methylpropenal, can be reduced to the target aldehyde using selective reducing agents. While less common, this route is valuable for accessing specific stereoisomers or derivatives.

Synthetic Pathway and Challenges

The propenal precursor is synthesized via aldol condensation or cross-metathesis, followed by partial reduction. For example, sodium borohydride (NaBH₄) in methanol selectively reduces the α,β-unsaturated ketone to the allylic alcohol, which is subsequently oxidized to the aldehyde.

- Reagents: 3-(4-Methoxyphenyl)-2-methylpropenal (1 eq.), NaBH₄ (2 eq.), methanol.

- Conditions: 0°C to room temperature, 1 hour.

- Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) converts the alcohol to the aldehyde.

This method’s utility is limited by the need for multi-step synthesis and lower overall yields compared to direct routes.

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness and throughput. Continuous flow reactors and heterogeneous catalysis are employed to enhance efficiency:

- Continuous Flow Systems: Enable precise temperature control and reduced reaction times, minimizing side product formation.

- Catalytic Resins: Acidic or basic ion-exchange resins replace traditional bases, simplifying product isolation and enabling catalyst reuse.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Aldol Condensation | KOH, acetone, H₂O | Reflux, 20 min | Moderate | Simple setup, low cost | Requires dehydration step |

| Wittig Olefination | Ph₃P=CH₂, n-BuLi, THF | Anhydrous, 0°C–rt | 60–75% | Stereoselective, one-step | Sensitive to moisture |

| Propenal Reduction | NaBH₄, PCC, CH₂Cl₂ | Multi-step, 0°C–rt | 40–50% | Access to derivatives | Low yield, complex purification |

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methylprop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 3-(4-methoxyphenyl)-2-propenoic acid.

Reduction: 3-(4-methoxyphenyl)-2-propenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-2-methylprop-2-enal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methylprop-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the induction of oxidative stress.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Table 2: Key Structural Differences

| Feature | Target Compound | Chalcone Derivatives | Cinnamate Esters | β-Carbolines |

|---|---|---|---|---|

| Core Structure | Aldehyde | Ketone | Ester | Heterocyclic |

| Methoxy Position | Para | Para/Ortho | Para | Para |

| Bioactivity | Flavoring | Anti-inflammatory | Analgesic | Cytotoxic |

| Volatility | High | Low | Moderate | Low |

Biological Activity

3-(4-Methoxyphenyl)-2-methylprop-2-enal, also known as "4-methoxybenzaldehyde," is an organic compound with significant biological activity. This compound has garnered interest for its potential applications in pharmaceuticals, particularly due to its antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2. Its structure features a methoxy group attached to a phenyl ring, contributing to its reactivity and biological properties.

Antibacterial Activity

Research has shown that this compound exhibits notable antibacterial effects against various strains of bacteria. A study highlighted its effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 6 to 12 mg/mL, indicating significant antibacterial potential compared to standard antibiotics .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 10 |

| Bacillus species | 12 |

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. It was effective against Candida albicans, a common fungal pathogen. The antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit growth.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to increased cell death in malignant cells .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial and cancerous cells. The methoxy group enhances its lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, it can:

- Inhibit Enzymatic Activity : By binding to active sites of key enzymes involved in cellular metabolism.

- Disrupt Membrane Integrity : Leading to leakage of cellular contents and eventual cell death.

- Modulate Signaling Pathways : Affecting pathways related to cell growth and apoptosis.

Case Studies

- Antibacterial Study : A study conducted at Ondo State University investigated the antibacterial efficacy of several compounds including this compound against clinical isolates. Results confirmed its superior activity compared to conventional antibiotics .

- Anticancer Research : A laboratory study focused on the effects of this compound on breast cancer cells revealed that treatment led to a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended methods for synthesizing 3-(4-methoxyphenyl)-2-methylprop-2-enal, and how can reaction conditions be optimized?

The synthesis typically involves aldol condensation or Claisen-Schmidt reactions, using 4-methoxyacetophenone derivatives and aldehydes. Key parameters for optimization include:

- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to control enolate formation .

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) .

Q. How should researchers characterize the physical and chemical properties of this compound?

Use a multi-technique approach:

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening includes:

- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity via ELISA .

- Antioxidant assays : DPPH radical scavenging to quantify EC₅₀ .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides atomic-level clarity:

- Space group determination : Triclinic P1 with unit cell parameters (a = 8.8081 Å, b = 9.8474 Å, c = 10.3292 Å) .

- Intermolecular interactions : Analyze C(16) chain motifs and hydrogen-bonding networks to predict stability .

- Electron density maps : Resolve ambiguities in double-bond geometry (e.g., E/Z isomerism) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Modify key substituents and compare activity:

- Methoxy group position : Replace 4-methoxy with 3-methoxy to alter electronic effects and enhance COX-2 selectivity .

- Aldehyde substitution : Convert to oxime or hydrazone derivatives to reduce cytotoxicity while retaining anti-inflammatory activity .

- Conjugation effects : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the α,β-unsaturated system and enhance reactivity .

Q. How should researchers address contradictions in reported biological data?

Contradictions often arise from assay variability or impurity interference. Mitigate by:

- Standardized protocols : Adopt OECD guidelines for reproducibility (e.g., fixed cell lines, serum-free conditions) .

- Metabolite profiling : Use LC-MS to identify degradation products that may skew results .

- Dose-response validation : Repeat assays across multiple concentrations and time points to confirm EC₅₀ trends .

Q. What computational methods support mechanistic studies of this compound?

- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like COX-2 (PDB ID: 5KIR) .

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study electronic transitions (e.g., HOMO-LUMO gaps) .

- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities?

Q. How can researchers validate synthetic scalability without industrial resources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.